2-Methyl-6-nitroaniline 2-Methyl-6-nitroaniline 2-methyl-6-nitroaniline appears as orange-yellow prisms or brown granular powder. (NTP, 1992)
Brand Name: Vulcanchem
CAS No.: 570-24-1
VCID: VC20749201
InChI: InChI=1S/C7H8N2O2/c1-5-3-2-4-6(7(5)8)9(10)11/h2-4H,8H2,1H3
SMILES: CC1=C(C(=CC=C1)[N+](=O)[O-])N
Molecular Formula: C7H8N2O2
Molecular Weight: 152.15 g/mol

2-Methyl-6-nitroaniline

CAS No.: 570-24-1

Cat. No.: VC20749201

Molecular Formula: C7H8N2O2

Molecular Weight: 152.15 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-6-nitroaniline - 570-24-1

CAS No. 570-24-1
Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
IUPAC Name 2-methyl-6-nitroaniline
Standard InChI InChI=1S/C7H8N2O2/c1-5-3-2-4-6(7(5)8)9(10)11/h2-4H,8H2,1H3
Standard InChI Key FCMRHMPITHLLLA-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)[N+](=O)[O-])N
Canonical SMILES CC1=C(C(=CC=C1)[N+](=O)[O-])N
Melting Point 199 to 205 °F (NTP, 1992)
96.0 °C

2-Methyl-6-nitroaniline is an organic compound that belongs to the class of nitroanilines, which are characterized by the presence of both amino and nitro functional groups. This compound is recognized for its applications in dye synthesis, pharmaceuticals, and as an intermediate in chemical manufacturing.

Chemical Structure and Properties

  • IUPAC Name: 2-methyl-6-nitroaniline

  • Molecular Formula: C7_7
    H8_8
    N2_2
    O2_2

  • Molecular Weight: 152.15 g/mol

  • CAS Number: 95-74-5

  • Appearance: Yellow to orange crystalline solid

  • Density: Approximately 1.3 g/cm³

  • Melting Point: 71–73 °C

  • Boiling Point: 305 °C (decomposes)

The compound features a methyl group and a nitro group attached to the benzene ring, which significantly influences its chemical reactivity and physical properties.

Synthesis of 2-Methyl-6-Nitroaniline

The synthesis of 2-methyl-6-nitroaniline typically involves the nitration of 2-methylaniline. This process can be achieved through various methods, including:

  • Nitration Reaction:

    • Reacting 2-methylaniline with a nitrating mixture (concentrated nitric acid and sulfuric acid) under controlled temperatures to prevent over-nitration.

  • Electrophilic Aromatic Substitution:

    • The methyl group activates the aromatic ring towards electrophilic substitution, favoring the formation of the nitro group at the ortho or para positions.

Reaction Scheme

C7H9N+HNO3C7H8N2O2+H2O\text{C}_7\text{H}_9\text{N}+\text{HNO}_3\rightarrow \text{C}_7\text{H}_8\text{N}_2\text{O}_2+\text{H}_2\text{O}

Applications of 2-Methyl-6-Nitroaniline

2-Methyl-6-nitroaniline has several notable applications:

  • Dye Manufacturing: Used as an intermediate in the production of azo dyes.

  • Pharmaceuticals: Acts as a precursor in the synthesis of various pharmaceutical compounds.

  • Chemical Research: Utilized in studies involving nitro compounds and their derivatives.

Toxicological Profile

The toxicological effects of 2-methyl-6-nitroaniline have been investigated due to its potential hazards:

  • Acute Toxicity: Studies indicate that exposure can lead to irritation of skin and eyes.

  • Chronic Exposure Risks: Long-term exposure may affect liver and kidney function, with potential carcinogenic effects noted in some studies.

Research Findings

Recent research has focused on the structural and electronic properties of 2-methyl-6-nitroaniline using advanced techniques such as X-ray diffraction and computational modeling.

Key Findings:

  • Crystal Structure Analysis:

    • The crystal structure exhibits strong hydrogen bonding interactions which stabilize the molecular arrangement.

  • Computational Studies:

    • Density Functional Theory (DFT) calculations reveal insights into the electronic distribution and reactivity patterns of the compound.

  • Molecular Docking Studies:

    • Investigations into its interaction with biological targets suggest potential for pharmacological applications.

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